1,2-Dichloroethane;ethane-1,2-diamine
Overview
Description
1,2-Dichloroethane;ethane-1,2-diamine, also known as polyethyleneamine, is a polymer formed from the reaction between 1,2-ethanediamine and 1,2-dichloroethane. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-ethanediamine, polymer with 1,2-dichloroethane, typically involves the reaction of 1,2-dichloroethane with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures and pressures. For instance, one method involves treating 1,2-dichloroethane with ammonia under pressure at 180°C, which generates hydrogen chloride as a byproduct. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
Chemical Reactions Analysis
1,2-Dichloroethane;ethane-1,2-diamine, undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include ammonia, sodium hydroxide, and hydrogen chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the ammonolysis of 1,2-dichloroethane in an aqueous medium results in the formation of ethylenediamine .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of other compounds. In biology and medicine, it is utilized for its properties as a chelating agent and in the formulation of pharmaceuticals. Industrially, it is employed in water treatment processes as a polyelectrolyte coagulant .
Mechanism of Action
The mechanism of action of 1,2-ethanediamine, polymer with 1,2-dichloroethane, involves its ability to act as a nucleophile in substitution reactions. The compound’s molecular targets include various electrophilic centers, where it can donate electrons to form new bonds. The pathways involved in these reactions are typically nucleophilic substitution processes, where the polymer reacts with electrophiles to form new compounds .
Comparison with Similar Compounds
1,2-Dichloroethane;ethane-1,2-diamine, can be compared to other similar compounds such as 1,2-diaminopropane and 1,3-diaminopropane. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For instance, while 1,2-ethanediamine, polymer with 1,2-dichloroethane, is widely used in water treatment, 1,2-diaminopropane is more commonly used in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
1,2-dichloroethane;ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2.C2H8N2/c2*3-1-2-4/h1-2H2;1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTWYIVBDHBMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
49553-92-6 | |
Record name | 1,2-Ethanediamine, polymer with 1,2-dichloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49553-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00964254 | |
Record name | Ethane-1,2-diamine--1,2-dichloroethane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49553-92-6 | |
Record name | 1,2-Ethanediamine, polymer with 1,2-dichloroethane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane-1,2-diamine--1,2-dichloroethane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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